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A recent deep learning model, DM21, developed by Google DeepMind, has demonstrated

competitive performance in quantum chemistry benchmarks. This guide provides a

comparative analysis of the mean absolute error (MAE) of DM21 on the LMGB35 benchmark

against established density functional theory (DFT) functionals, offering insights for

researchers, scientists, and drug development professionals.

The DM21 model, a neural network-based exchange-correlation functional, has been evaluated

on the Large Main Group Benchmark for Bond Lengths (LMGB35), a benchmark designed to

assess the accuracy of computational methods in predicting molecular geometries. This

analysis places the performance of DM21 in context with two widely used DFT functionals:

PBE0, a hybrid functional, and SCAN, a meta-GGA functional.

Performance Comparison on the LMGB35
Benchmark
The following table summarizes the mean absolute error (MAE) of DM21, PBE0, and SCAN on

the LMGB35 benchmark for both bond lengths and energies. Lower MAE values indicate

higher accuracy.
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Metric DM21 PBE0 SCAN

Bond Length MAE

(pm) with 6-31G(d,p)

basis set

0.843 0.803 0.795

Bond Length MAE

(pm) with def2-TZVP

basis set

0.625 0.948 0.595

Energy MAE

(kcal/mol) with cc-

pVQZ basis set

2.151 3.757 3.978

Data sourced from a 2025 study on the applicability of modern DFT functionals.

The data reveals that for bond length prediction, the performance of DM21 is comparable to

that of PBE0 and SCAN. With the 6-31G(d,p) basis set, SCAN shows the lowest MAE, closely

followed by PBE0 and then DM21. However, when employing the larger def2-TZVP basis set,

DM21's accuracy in predicting bond lengths improves, surpassing PBE0 and performing on par

with SCAN.

In the prediction of molecular energies, DM21 exhibits a notable advantage over both PBE0

and SCAN, demonstrating a significantly lower MAE. This suggests that while all three

functionals provide reasonable accuracy for geometry optimization, DM21 may offer superior

performance for applications where precise energy calculations are critical.

Experimental Protocols
The performance evaluation of the DM21, PBE0, and SCAN functionals on the LMGB35

benchmark was conducted using the following computational methodology:

Benchmark Dataset: The LMGB35 benchmark dataset was used, which comprises a

collection of molecules for which high-accuracy reference bond lengths are available.

Geometry Optimization: Molecular geometries were optimized using each of the DFT

functionals (DM21, PBE0, and SCAN).
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Basis Sets: Two different basis sets were employed for the geometry optimization

calculations:

6-31G(d,p)

def2-TZVP

Energy Calculations: Single-point energy calculations were performed using the cc-pVQZ

basis set on the optimized geometries.

Reference Method: The reference values for geometry optimization were obtained from high-

level coupled-cluster singles and doubles with perturbative triples (CCSD(T)) calculations,

which is considered a gold standard in quantum chemistry for its high accuracy.

Error Calculation: The mean absolute error (MAE) was calculated by comparing the bond

lengths and energies predicted by each functional against the reference values.

Benchmarking Workflow
The following diagram illustrates the general workflow for benchmarking the performance of

DFT functionals like DM21.
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Caption: General workflow for benchmarking DFT functionals.

Logical Relationship of Evaluation Components
The evaluation of a new computational model like DM21 involves a structured comparison

against established methods on a standardized benchmark. The logical flow of this process is

depicted below.
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Caption: Logical relationship of evaluation components.

To cite this document: BenchChem. [Performance of DM21 on the LMGB35 Benchmark: A
Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13910615#mean-absolute-error-of-dm21-on-the-
lmgb35-benchmark]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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